molecular formula C18H12N2O4 B5675263 1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione CAS No. 294891-82-0

1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione

Cat. No. B5675263
CAS RN: 294891-82-0
M. Wt: 320.3 g/mol
InChI Key: DBQQSFVNZUUTQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related saturated heterocycles involves the reaction of 4-oxopentanoic acid with bicyclic amino alcohols, resulting in compounds like 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones. These reactions exhibit high stereoselectivity, with the structures established using NMR spectroscopy (Kivelä et al., 2003).

Molecular Structure Analysis

The crystal structure of related compounds has been confirmed through X-ray crystallography, providing insights into the molecular arrangement and confirming the stereochemistry of synthesized compounds (Katritzky et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving the core structure of 1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione can lead to various derivatives through reactions with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate, yielding compounds that may be regarded as bridged analogs of pyrrolizidine alkaloids (Konovalova et al., 2013).

Physical Properties Analysis

The physical properties of compounds within this chemical family are often elucidated through NMR and X-ray structural studies. These studies reveal details about the molecular conformation, crystal structure, and dynamics within the compounds, providing essential insights into their physical characteristics (P. Tähtinen et al., 1999).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity and interaction with various reagents, can be explored through studies on their reaction mechanisms and product formation. Research has shown that these compounds can participate in diverse chemical reactions, leading to the formation of new heterocyclic compounds with unique structures and properties (Nakamura et al., 2003).

properties

IUPAC Name

1-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-15-8-9-16(22)20(15)12-5-3-4-11(10-12)17-19-14-7-2-1-6-13(14)18(23)24-17/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQQSFVNZUUTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174372
Record name 1-[3-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione

CAS RN

294891-82-0
Record name 1-[3-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294891-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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